2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide,monohydrochloride

Forensic Chemistry Isomer Differentiation Chromatography

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide, monohydrochloride, also designated as meta-methyl methoxyacetyl fentanyl, is a synthetic opioid classified within the 4-anilidopiperidine structural family of fentanyl analogs. It is primarily utilized as an analytical reference standard for forensic toxicology and research applications rather than as a therapeutic agent, and it is regulated as a Schedule I controlled substance in the United States.

Molecular Formula C23H31ClN2O2
Molecular Weight 403.0 g/mol
Cat. No. B12355081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide,monohydrochloride
Molecular FormulaC23H31ClN2O2
Molecular Weight403.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)COC.Cl
InChIInChI=1S/C23H30N2O2.ClH/c1-19-7-6-10-22(17-19)25(23(26)18-27-2)21-12-15-24(16-13-21)14-11-20-8-4-3-5-9-20;/h3-10,17,21H,11-16,18H2,1-2H3;1H
InChIKeyRJVPPKRWADQIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide Monohydrochloride: A Certified Fentanyl Analog Reference Standard


2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide, monohydrochloride, also designated as meta-methyl methoxyacetyl fentanyl, is a synthetic opioid classified within the 4-anilidopiperidine structural family of fentanyl analogs . It is primarily utilized as an analytical reference standard for forensic toxicology and research applications rather than as a therapeutic agent, and it is regulated as a Schedule I controlled substance in the United States . The compound features a methoxyacetyl moiety at the amide position and a meta-methyl substitution on the N-phenyl ring, distinguishing it from other positional isomers and the unsubstituted methoxyacetyl parent compound [1].

Why 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide Monohydrochloride Cannot Be Interchanged with Generic Fentanyl Analogs


Simple replacement of meta-methyl methoxyacetyl fentanyl with other fentanyl analogs like acetyl fentanyl or the unsubstituted methoxyacetyl fentanyl is precluded by critical differences in analytical specificity, regulatory classification, and pharmacological profile. The presence and precise location of the methyl group on the N-phenyl ring directly alter the electron ionization (EI) mass spectral fragmentation pattern and gas chromatographic retention time, which are essential for unambiguous forensic identification [1]. Furthermore, this compound's methoxyacetyl group confers a mu-opioid receptor (MOR) selectivity profile that is quantifiably superior to that of other substituted fentanyls, with methoxyacetyl fentanyls exhibiting up to 2730-fold selectivity for MOR over the delta opioid receptor (DOR) [2]. Using an incorrect isomer compromises the validity of analytical method validation, spectral library matching, and pharmacological comparative studies [1].

Quantitative Differentiation Evidence for 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide Monohydrochloride


Chromatographic Resolution of Meta-Methyl from Ortho-Methyl Methoxyacetyl Fentanyl Isomers

This meta-methyl substituted compound is chromatographically distinguishable from its ortho-methyl isomer. A validated UHPLC-MS-MS method achieved a percentage resolution of the total difference (%RTD) of 0.36% between m-methyl and o-methyl methoxyacetyl fentanyl, enabling their separate identification in complex biological matrices [1]. This contrasts with other positional isomer pairs like m-methyl and o-methyl acetyl fentanyl, which exhibit a much smaller %RTD of 0.04%, indicating that the methoxyacetyl moiety enhances separability compared to the acetyl analog [1].

Forensic Chemistry Isomer Differentiation Chromatography

Mu-Opioid Receptor Selectivity Advantage of the Methoxyacetyl Class

Compounds bearing the methoxyacetyl substituent demonstrate the highest selectivity for the mu-opioid receptor (MOR) among a panel of 22 substituted fentanyls. Specifically, methoxyacetyl fentanyls achieved a 2520-fold selectivity for MOR over the kappa opioid receptor (KOR) and a 2730-fold selectivity over the delta opioid receptor (DOR) in agonist radioligand binding assays using heterologously expressed human receptors [1]. This selectivity profile is superior to that of fentanyl and many other substituted variants, indicating a unique binding interaction mediated by the methoxyacetyl group [1].

Pharmacology Receptor Binding Selectivity

Verified Purity and Physical Form Specifications for Analytical Workflows

The commercially available certified reference standard of 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide, monohydrochloride is supplied with a defined purity of ≥98% as a crystalline solid, and a specified molecular weight of 403 g/mol for the hydrochloride salt . This contrasts with the free base form of the ortho-methyl isomer, which has a molecular weight of 366.5 g/mol, highlighting the importance of the salt form for accurate quantitative analysis [1]. The certified storage condition is -20°C to ensure long-term stability .

Analytical Chemistry Reference Standards Quality Control

Postmortem Blood Concentration Ranges for the Methoxyacetyl Fentanyl Class

In a study of 42 postmortem cases, methoxyacetyl fentanyl was quantified in 11 cases with a mean blood concentration of 17.7 ng/mL (±11.4 SD), a median of 15.1 ng/mL, and a range of 0.21–39.9 ng/mL [1]. As a class-level reference, this provides a benchmark for the expected potency range of closely related analogs like the meta-methyl derivative, which is anticipated to exhibit comparable or slightly altered potency due to the meta-methyl substitution effect observed in other fentanyl series [2].

Forensic Toxicology Postmortem Analysis Quantitative Analysis

Optimal Application Scenarios for 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)acetamide Monohydrochloride Procurement


Forensic Toxicology Method Validation for Isomeric Differentiation

Due to its distinct chromatographic resolution from ortho-methyl and para-methyl isomers, demonstrated by a %RTD of 0.36% from the ortho analog, this meta-methyl reference standard is essential for developing and validating UHPLC-MS-MS methods capable of isomerically identifying methoxyacetyl fentanyl derivatives in postmortem and human performance toxicology [1]. Omitting this specific isomer risks a critical gap in isomer-resolved analytical scope.

Mass Spectral Library Construction for Isomer-Specific Identification

Given that EI mass spectra of positional isomers of fentanyl-related substances can be indistinguishable, establishing reference spectra for this specific meta-methyl compound is necessary for forensic libraries. The GC-IR and GC-MS library creation efforts utilize such standards to distinguish it from its ortho and para counterparts, which is critical for the >75% false identification rate associated with MS-only screening [1].

In Vitro Pharmacological Selectivity Profiling of Fentanyl Analogs

Researchers investigating structure-activity relationships at opioid receptor subtypes can employ this compound to probe the combined effects of the meta-methyl substitution and the methoxyacetyl moiety. The methoxyacetyl class is known to achieve up to 2730-fold MOR selectivity over DOR, providing a highly selective pharmacological tool that can be directly compared to unsubstituted and other alkyl-substituted fentanyl analogs [1].

Quality Control and Cross-Validation of Controlled Substance Analysis

As a Schedule I controlled substance with a certified purity of ≥98% and a defined CAS number (2748304-70-1), this standard serves as a primary reference material for the calibration and quality control of seized drug analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring metrological traceability in forensic chemistry workflows [1].

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